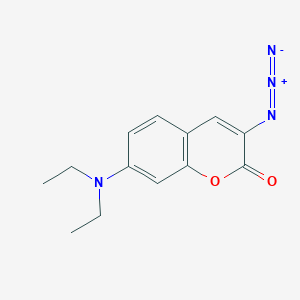
3-azido-7-(diethylamino)-2H-chromen-2-one
Cat. No. B8638966
M. Wt: 258.28 g/mol
InChI Key: YXHRHSDKMLARBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07745229B2
Procedure details


7-Diethylamino-3-amino coumarin (100 mg, 0.43 mmol) was dissolved slowly in HCl aq. (17.2%, 4 mL) at room temperature. Upon cooling to 0-5° C. and addition of a solution of NaNO2 (30 mg, 0.43 mmol), the reaction mixture was stirred for 1 hour at 0-5° C. This was followed by the addition of potassium acetate (2 g) in water (5 mL) to adjust the pH of the resulting solution to 4. Sodium azide (57 mg, 0.88 mmol) was added in portions at 0-5° C., the mixture stirred at 0-5° C. for another five hours. The precipitated product was rapidly filtered, washed with ice-cold water (10 mL) and dried under vacuum to yield the final product as a yellow solid: 84 mg, 80%. The product was stored at −20° C. IR (KBr): 2113 (vs), 1710 (s), 1625 (m), 1512 (m); 1H NMR (300 MHz, CDCl3) δ 1.26 (t, J=7.25 Hz, 6H), 3.48 (q, J=7.24 Hz, 4H), 6.50 (s, 1H), 6.70 (d, J=8.04 Hz, 1H), 7.10 (s, 1H), 7.20 (d, J=9.07 Hz, 1H); EI-MS for C13H14N4O2 m/z (MH+): 259.



Name
potassium acetate
Quantity
2 g
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[C:9]([NH2:15])[C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)[CH3:2].N([O-])=O.[Na+].C([O-])(=O)C.[K+].[N-:27]=[N+:28]=[N-].[Na+]>Cl.O>[N:15]([C:9]1[C:10](=[O:14])[O:11][C:12]2[C:7]([CH:8]=1)=[CH:6][CH:5]=[C:4]([N:3]([CH2:1][CH3:2])[CH2:16][CH3:17])[CH:13]=2)=[N+:27]=[N-:28] |f:1.2,3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)N)CC
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
30 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
potassium acetate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
57 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 1 hour at 0-5° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at 0-5° C. for another five hours
|
|
Duration
|
5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitated product was rapidly filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ice-cold water (10 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(=[N+]=[N-])C=1C(OC2=CC(=CC=C2C1)N(CC)CC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
